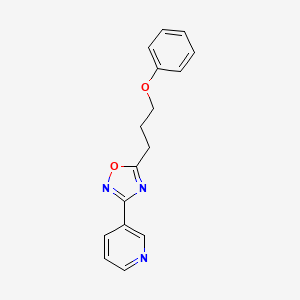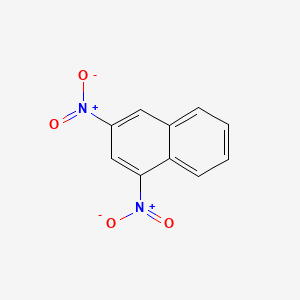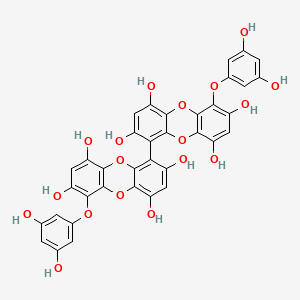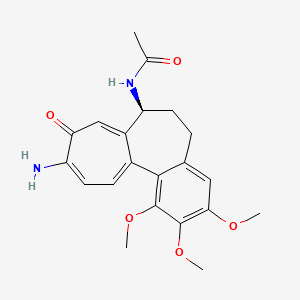![molecular formula C17H19N2S+ B1222106 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium](/img/structure/B1222106.png)
2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioflavin T cation is a benzothiazolium ion obtained by methylation of the thiazole nitrogen of 2-[4-(dimethylamino)phenyl]-6-methyl-1,3-benzothiazole; the cationic component of thioflavin T.
Scientific Research Applications
Dual Fluorescence and Spectroscopic Properties
- Dual fluorescence in solvents of different polarity and hydrogen-bonding nature is a characteristic feature of 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium. This property is due to emission from both a locally excited π * electronic state and a twisted intramolecular charge-transfer (TICT) state (Dey & Dogra, 1994).
Two-Photon Absorption and Biomolecule Detection
- The compound exhibits significant two-photon absorption, making it a potential tool in the detection of biomolecules and in the diagnosis and treatment of cancer (Echevarria et al., 2012).
Charge Transfer and Cation Complexation Properties
- The spectroscopic properties of derivatives of this compound are influenced by solvent polarity and can be used for metal ion sensing (Rurack et al., 2000).
Amyloid Fibril Sensing
- 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium demonstrates potential as a ratiometric amyloid fibril sensor, with its emission properties modulated by solvent polarity (Mora et al., 2019).
Corrosion Inhibition
- Derivatives of this compound have been studied for their corrosion inhibiting effect against steel, offering extra stability and higher inhibition efficiencies (Hu et al., 2016).
Binding to Insulin Amyloid Fibrils
- The compound binds to amyloid fibrils, leading to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity, making it an excellent dye for labeling amyloid samples (Kitts & Bout, 2010).
Halogen-Substituent Effect on Spectroscopic Properties
- Halogen substitutions on similar structures influence spectroscopic properties, affecting fluorescence quantum yields and emission maxima (Misawa et al., 2019).
Antitumor Activity
- Certain derivatives of 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium have shown antitumor activity against various human cell lines (Racané et al., 2006).
Corrosion Inhibition Studies
- Additional studies indicate its use as a corrosion inhibitor, revealing adsorption properties and efficiency in protecting mild steel in acidic environments (Quraishi & Sharma, 2005).
properties
Product Name |
2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium |
|---|---|
Molecular Formula |
C17H19N2S+ |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H19N2S/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3/h5-11H,1-4H3/q+1 |
InChI Key |
FXEKRIDRIFBJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)





![2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1222039.png)

![Benzo[f]quinoline](/img/structure/B1222042.png)


